1-(Methoxymethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Methoxymethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C5H11NO3S It is characterized by a cyclopropane ring substituted with a methoxymethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopropane-1-sulfonamide can be synthesized through a multi-step process involving the formation of the cyclopropane ring, followed by the introduction of the methoxymethyl and sulfonamide groups. One common synthetic route involves the reaction of cyclopropane with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclopropane. This intermediate is then reacted with sulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Methoxymethyl)cyclopropane-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methoxymethyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropane-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-(Methoxymethyl)cyclopropane: Lacks the sulfonamide group, affecting its biological activity and applications.
Uniqueness: 1-(Methoxymethyl)cyclopropane-1-sulfonamide is unique due to the presence of both the methoxymethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINDYXFGNANSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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